

Technical Monograph: 2-Chloro-N-(3,5-dimethylphenyl)propanamide[1]

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Compound of Interest

Compound Name:	2-chloro-N-(3,5-dimethylphenyl)propanamide
CAS No.:	956576-37-7
Cat. No.:	B3039071

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Molecular Architecture & Physicochemical Profile[2] Structural Definition

The molecule is an

-haloanilide constructed from a 3,5-dimethylaniline (3,5-xylidine) core acylated by 2-chloropropanoic acid.

- IUPAC Name: **2-chloro-N-(3,5-dimethylphenyl)propanamide**[1]
- Molecular Formula:
[1][2]
- Molecular Weight: 211.69 g/mol [1][2]
- Chirality: The C2 position (alpha to carbonyl) is a chiral center. Synthetic samples are typically racemic (

) unless prepared from optically pure lactic acid derivatives (e.g., D- or L-2-chloropropionyl chloride).

Steric & Electronic Analysis (The "Meta" Advantage)

Unlike its famous isomer 2-chloro-N-(2,6-dimethylphenyl)propanamide (the precursor to Lidocaine and Metalaxyl), the 3,5-dimethyl substitution pattern offers a distinct chemical profile:

- **Steric Accessibility:** The methyl groups are in the meta positions. This leaves the amide nitrogen and carbonyl oxygen unshielded, unlike the 2,6-isomers where ortho methyls create a "picket fence" that retards hydrolysis. Consequently, the 3,5-isomer is more reactive toward hydrolysis but also more accessible for -alkylation reactions.
- **Electronic Activation:** The 3,5-dimethyl groups are electron-donating (+I effect), increasing the electron density of the aromatic ring. This makes the ring more susceptible to electrophilic aromatic substitution (EAS) at the ortho (C2/C6) and para (C4) positions relative to the amine.

Key Physicochemical Data

Property	Value (Predicted/Exp)	Relevance
LogP	-2.8 - 3.1	Moderate lipophilicity; suitable for CNS penetration models.
H-Bond Donors	1 (Amide NH)	Critical for receptor binding (e.g., kinase hinge regions).
H-Bond Acceptors	1 (Carbonyl O)	Interaction point for solvent or protein backbones.
Rotatable Bonds	3	Allows conformational adaptation in binding pockets.

Synthetic Pathways & Experimental Protocols

Retrosynthetic Logic

The most robust synthesis disconnects the amide bond, utilizing nucleophilic acyl substitution. The choice of acylating agent (acid chloride vs. anhydride) depends on the desired purity and scale.

Pathway: 3,5-Dimethylaniline + 2-Chloropropionyl Chloride

Target

- Mechanism: Addition-Elimination ().
- Critical Control: The reaction generates HCl. An acid scavenger (base) is required to prevent protonation of the unreacted aniline, which would deactivate it.

Protocol: Anhydrous Acylation (Standard Operating Procedure)

This protocol prioritizes yield and purity, minimizing hydrolytic side reactions.

Reagents:

- 3,5-Dimethylaniline (1.0 eq)
- 2-Chloropropionyl chloride (1.1 eq)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
- Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Methodology:

- Preparation: Charge a 3-neck round-bottom flask with 3,5-dimethylaniline (10 mmol) and dry DCM (50 mL). Inert the system with
or Ar.
- Base Addition: Add TEA (12 mmol) via syringe. Cool the mixture to 0°C using an ice bath.
Rationale: Cooling controls the exotherm of the acylation.

- Acylation: Add 2-chloropropionyl chloride (11 mmol) dropwise over 20 minutes. Maintain internal temperature
.
 - Observation: White precipitate (TEA HCl) will form immediately.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
- Workup:
 - Quench with saturated (aq).
 - Separate organic layer; wash with 1M HCl (to remove unreacted aniline) and Brine.
 - Dry over , filter, and concentrate in vacuo.
- Purification: Recrystallize from Hexane/Ethanol or purify via flash chromatography if high purity (>99%) is required for biological assays.

Reactivity Profile & Applications

The molecule acts as a dual-reactive scaffold:

- Electrophilic
 - Carbon: The C-Cl bond is highly susceptible to displacement by nucleophiles (amines, thiols).
- Nucleophilic Aromatic Ring: The electron-rich ring can undergo further functionalization.

Primary Application: Synthesis of -Aminoamides

The primary utility of this scaffold is the synthesis of therapeutic candidates (e.g., sodium channel blockers) via displacement of the chloride.

Reaction: Target + Secondary Amine (

)

-Aminoamide

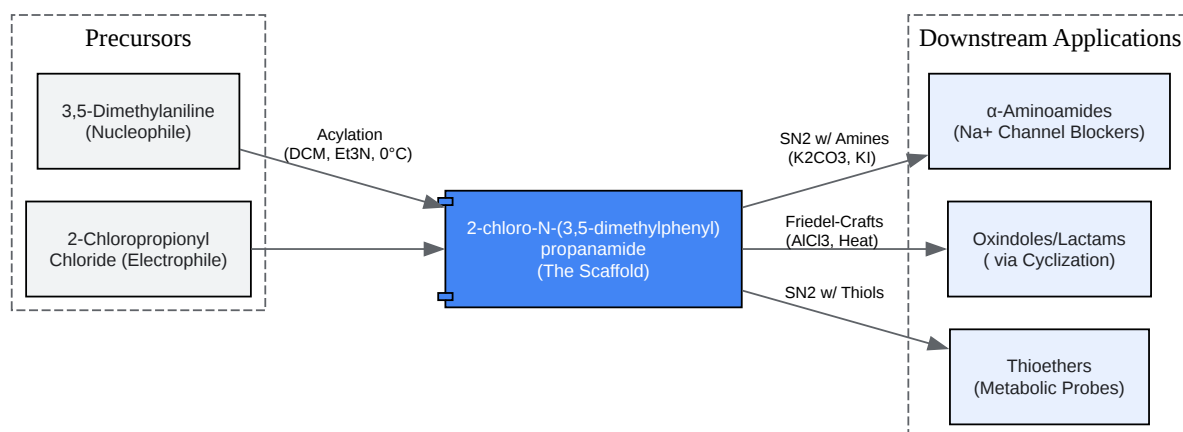
- Conditions:

, Acetone or Acetonitrile, Reflux, catalytic KI (Finkelstein condition).

- Mechanism: The iodide displaces the chloride (in situ) to form a more reactive alkyl iodide, which is then displaced by the amine.

Visualization: Reactivity & Synthesis Workflow

The following diagram maps the synthesis and downstream utility of the scaffold.



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Caption: Synthetic logic flow from precursors to the target scaffold and its divergence into bioactive pharmacophores via SN2 displacement or cyclization.

Spectroscopic Characterization (Validation)

To ensure the integrity of the synthesized compound, compare experimental data against these predicted signatures.

Nuclear Magnetic Resonance (NMR)

- NMR (400 MHz,):
 - 8.20 (br s, 1H, NH).
 - 7.20 (s, 2H, Ar-H ortho to amine).
 - 6.80 (s, 1H, Ar-H para to amine).
 - 4.55 (q, J=7.0 Hz, 1H, CH-Cl).
 - 2.30 (s, 6H, Ar-CH₃).
 - 1.80 (d, J=7.0 Hz, 3H, CH-CH₃).
 - Note: The distinct singlet (2H) for the ortho protons confirms the symmetrical 3,5-substitution pattern.

Mass Spectrometry (MS)

- Method: ESI+ or EI.

- Molecular Ion:

(for

) and

(for

).

- Isotope Pattern: Distinct 3:1 ratio of M : M+2 peaks, diagnostic of a mono-chlorinated species.

References

- PubChem. 2-chloro-N-(3,4-dimethylphenyl)propanamide (Compound Summary). National Library of Medicine. [\[Link\]](#)(Note: Isomer reference for physicochemical baseline).

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Sources

- 1. chemscene.com [chemscene.com]
- 2. 2-chloro-N-(3,4-dimethylphenyl)propanamide | C₁₁H₁₄ClNO | CID 11586530 - PubChem [pubchem.ncbi.nlm.nih.gov]
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